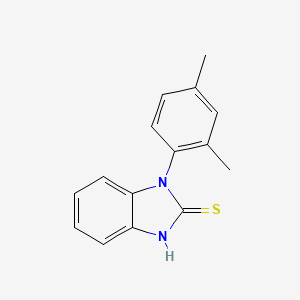

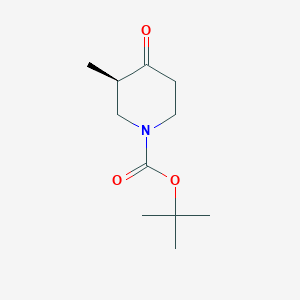

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, including derivatives with 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine structural motifs, were synthesized and evaluated for their antiproliferative effects on human leukemic cells. The study confirmed the synthesis through various spectral analyses and identified compounds with potent cytotoxic activities, capable of inducing cell death in leukemic cell lines, highlighting their potential as antiproliferative agents (Kothanahally S. Sharath Kumar et al., 2014).

Heterocyclic Synthesis and Biological Activities

Novel Scaffolds and Antimicrobial Activities

A range of novel scaffolds, including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, were synthesized from stearic acid, showcasing diverse biological activities. The synthesized compounds demonstrated significant antimicrobial properties against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).

Histamine H3 Receptor Antagonism and Antidiabetic Effects

Histamine H3 Receptor Antagonism

A series of 2-piperidinopiperidine thiadiazoles were synthesized and evaluated as leads for histamine H3 receptor antagonists. One derivative, 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, exhibited excellent potency and receptor occupancy, showcasing potential for antidiabetic efficacy in vivo, thus highlighting a new avenue for diabetes treatment research (Ashwin U. Rao et al., 2012).

Diverse Biological Activities of Thiazolidinediones

Antibacterial and Antifungal Activities

Synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives, incorporating heterocyclic models derived from drug-like molecules, demonstrated significant antibacterial activity. Compounds with pyridine or piperazine moieties showed good to excellent antibacterial and antifungal activities, underscoring the potential of these derivatives in antimicrobial research (S. Mohanty et al., 2015).

Antimicrobial and Antitumor Applications

Leishmanicidal and Antitumor Activities

2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including piperidine and piperazinyl motifs, were synthesized and showcased potent leishmanicidal activity against Leishmania major promastigotes, surpassing traditional treatments like pentostam. The piperazine analog was highlighted as the most active compound, suggesting a promising direction for new leishmanicidal agents (A. Foroumadi et al., 2005).

Wirkmechanismus

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been found to interact with various biological targets, including microbial cells and cancer cells .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting cell growth .

Biochemical Pathways

Similar 1,3,4-thiadiazole derivatives have been found to interfere with various biochemical pathways, leading to effects such as antimicrobial activity .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit various biological activities, including antimicrobial and antineoplastic effects .

Biochemische Analyse

Biochemical Properties

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including hydrazonoyl halides and carbonic anhydrase IX . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound has demonstrated potential as an antimicrobial agent by inhibiting the growth of E. coli and B. mycoides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce dual fluorescence effects in cells, which are associated with conformational changes and charge transfer effects . Additionally, it has been observed to have anticancer activities, demonstrating dose-dependent effects on cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, molecular docking studies have shown that this compound interacts with the active sites of carbonic anhydrase IX, resulting in significant inhibition of the enzyme’s activity . This interaction is crucial for its potential anticancer properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have indicated that this compound exhibits changes in its effects over time, particularly in terms of fluorescence properties and molecular interactions . The stability of this compound in various solvents and pH conditions has been investigated, revealing that it maintains its activity under specific conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that this compound exhibits dose-dependent anticancer activities, with higher doses leading to increased cytotoxicity against cancer cell lines . It is essential to consider the potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with enzymes such as carbonic anhydrase IX play a significant role in its metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its overall efficacy.

Eigenschaften

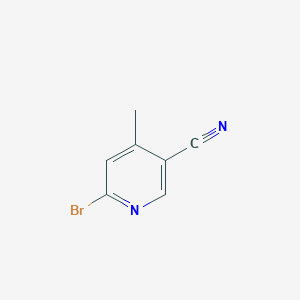

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOBNRUDBYCJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652812 | |

| Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-47-3 | |

| Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.